molecular formula C9H16O2 B1265490 3-tert-butylcyclobutane-1-carboxylic acid CAS No. 66016-27-1

3-tert-butylcyclobutane-1-carboxylic acid

Cat. No.: B1265490
CAS No.: 66016-27-1
M. Wt: 156.22 g/mol
InChI Key: RWZPVFOKYIJACO-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 3-tert-butyl-, is a cyclic carboxylic acid that is used in various fields such as medical research, environmental research, and industrial research. It is a white crystalline solid that is soluble in water and organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanecarboxylic acid, 3-tert-butyl-, can be synthesized through several methods. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . Another method includes dissolving the acid in aqueous bicarbonate, acidifying with hydrochloric acid, and extracting it into diethyl ether. The solution is then washed with water, dried with sodium sulfate, concentrated, and distilled through a glass helices packed column .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including cyclobutanecarboxylic acid, 3-tert-butyl-, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 3-tert-butyl-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include tert-butyl ketones, tert-butyl alcohols, and substituted cyclobutanecarboxylic acids.

Scientific Research Applications

Cyclobutanecarboxylic acid, 3-tert-butyl-, has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a precursor to other compounds such as cyclobutylamine.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and as a protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutanecarboxylic acid, 3-tert-butyl-, involves the interaction of its carboxylic acid group with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The compound can act as a protecting group for carboxylic acids, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: This compound is similar in structure but lacks the tert-butyl group.

    tert-Butyl 3-oxocyclobutanecarboxylate: This compound has a similar structure but contains an oxo group instead of a carboxylic acid group.

Uniqueness

Cyclobutanecarboxylic acid, 3-tert-butyl-, is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful protecting group for carboxylic acids .

Properties

IUPAC Name

3-tert-butylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,3)7-4-6(5-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZPVFOKYIJACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216231
Record name Cyclobutanecarboxylic acid, 3-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66016-27-1
Record name Cyclobutanecarboxylic acid, 3-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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